molecular formula C11H11ClO3 B1302658 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid CAS No. 54557-91-4

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1302658
CAS No.: 54557-91-4
M. Wt: 226.65 g/mol
InChI Key: HECCMMXKNZDUIU-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

The development and characterization of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid emerged from systematic investigations into aromatic ketone compounds during the early 21st century. The compound was first catalogued in chemical databases in 2005, reflecting the growing interest in halogenated aromatic derivatives for pharmaceutical and industrial applications. The discovery and synthesis of this compound followed established methodologies in Friedel-Crafts acylation chemistry, building upon decades of research into aromatic substitution reactions and their applications in organic synthesis.

The historical significance of this compound lies in its position within the broader development of substituted benzoyl derivatives. Related compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, have been extensively studied for undergraduate teaching of organic chemistry synthesis, demonstrating the educational and practical importance of this class of compounds. The systematic exploration of chloro-methylphenyl derivatives has contributed to our understanding of substituent effects on reactivity and biological activity patterns in aromatic systems.

Research into compounds of this structural class has been facilitated by advances in synthetic methodologies, particularly improvements in Friedel-Crafts acylation techniques using Lewis acid catalysts. The development of efficient synthetic routes has enabled broader investigation of structure-activity relationships and facilitated the exploration of potential applications in various fields including medicinal chemistry and materials science.

Nomenclature and Identification

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is this compound. This designation follows established IUPAC conventions for naming substituted aromatic compounds containing both ketone and carboxylic acid functional groups. The numbering system begins with the carboxylic acid carbon as position 1, with the ketone carbon at position 4. The phenyl ring substitution pattern is indicated by the 4-chloro-3-methyl designation, where the chlorine atom occupies the para position relative to the ketone attachment point, and the methyl group is located at the meta position.

The systematic nomenclature clearly indicates the molecular structure through its component parts: the butanoic acid backbone (four-carbon chain with terminal carboxylic acid), the ketone functionality at the 4-position, and the substituted phenyl ring with specific halogen and alkyl substituents. This naming convention ensures unambiguous identification of the compound across different chemical databases and research publications.

Common Synonyms and Alternative Designations

This compound is known by several alternative names in chemical literature and databases. The most commonly encountered synonym is 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid, which uses the traditional butyric acid nomenclature rather than the IUPAC-preferred butanoic acid designation. This alternative naming reflects historical naming conventions that remain in widespread use within certain chemical communities.

Additional designations include systematic database identifiers such as SCHEMBL11536711 and DTXSID70374008, which serve as unique identifiers within specialized chemical databases. These alphanumeric codes facilitate precise identification and cross-referencing across different chemical information systems, ensuring accurate data retrieval and compound tracking in research applications.

The compound may also be referred to descriptively as a chloro-methylphenyl oxobutanoic acid or as a substituted benzoyl propionic acid derivative, reflecting its structural characteristics and synthetic origins. These descriptive names are particularly useful in synthetic chemistry contexts where structural relationships to precursor compounds are emphasized.

Registry Numbers and Database Identifiers

This compound is assigned the Chemical Abstracts Service Registry Number 54557-91-4, which serves as the primary international identifier for this compound across scientific databases and regulatory systems. This CAS number provides a unique, unambiguous identifier that remains constant regardless of naming variations or structural representations.

Within the PubChem database system, the compound is catalogued under the Compound Identifier (CID) 2757696, enabling direct access to comprehensive structural, physical, and chemical property data. The PubChem entry was created on July 19, 2005, and has been continuously updated with the most recent modification occurring on May 24, 2025, reflecting ongoing research and data refinement efforts.

Identifier Type Value
CAS Registry Number 54557-91-4
PubChem CID 2757696
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.65 g/mol
Database Creation Date July 19, 2005
Last Modified May 24, 2025

Additional database identifiers include SCHEMBL11536711 within the ChEMBL database system and DTXSID70374008 in the EPA CompTox Chemicals Dashboard, facilitating comprehensive cross-database searches and data integration across multiple chemical information platforms.

Position in Organic Chemistry Classification Systems

This compound occupies a specific position within established organic chemistry classification frameworks. The compound belongs to the structural class of aromatic ketones, characterized by the presence of a carbonyl group directly attached to an aromatic ring system. This classification places it within the broader category of aryl ketones, which are distinguished from aliphatic ketones by their aromatic substitution patterns and associated electronic properties.

From a functional group perspective, the compound is classified as a bifunctional molecule containing both ketone and carboxylic acid functionalities. This dual functional group character positions it within the category of keto acids, a class of compounds known for their versatility in synthetic transformations and biological activity. The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring further classifies it as a substituted aromatic compound with mixed electronic effects.

Within the Cramer classification system used for toxicological assessment, compounds of this structural type are typically assigned to structural class I, indicating relatively simple structures with well-understood metabolic pathways. This classification reflects the compound's composition of common structural elements including aromatic rings, halogen substituents, and aliphatic carboxylic acid groups that are readily recognized and processed by biological systems.

The compound also falls within the category of monochlorobenzenes, as defined by chemical ontology systems such as ChEBI, due to the presence of a single chlorine substituent on the benzene ring. This classification connects it to a broader family of chlorinated aromatic compounds with established industrial and pharmaceutical applications. The specific substitution pattern, with chlorine at the para position and methyl at the meta position relative to the ketone attachment, represents a particular subset within this larger classification that may exhibit distinct chemical and biological properties compared to other isomeric arrangements.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECCMMXKNZDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374008
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54557-91-4
Record name 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54557-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation-Based Synthesis

A common laboratory and industrial approach involves the condensation of 4-chloro-3-methylbenzaldehyde with ethyl acetoacetate or related β-keto esters under basic conditions (e.g., sodium ethoxide). This reaction proceeds via a Claisen condensation mechanism, forming an intermediate β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target 4-oxobutanoic acid derivative.

  • Reaction Conditions:

    • Base: Sodium ethoxide or sodium hydroxide
    • Solvent: Ethanol or other polar solvents
    • Temperature: Typically reflux conditions (60–80 °C)
    • Time: Several hours (4–12 h) depending on scale and catalyst
  • Post-Reaction Processing:

    • Acidification to precipitate the acid product
    • Purification by crystallization or recrystallization

This method is favored for its straightforwardness and relatively high yield.

Alternative Synthetic Routes via Isocyanate Intermediates

According to patent literature, a multi-step synthetic process involves:

  • Reacting a precursor compound (e.g., compound of formula (V)) with 4-chloro-3-trifluoromethylphenyl isocyanate in an inert, non-chlorinated organic solvent such as tetrahydrofuran or ethyl acetate.
  • The reaction is conducted at controlled temperatures between 20 °C and 60 °C.
  • The crude intermediate is then subjected to acid-catalyzed crystallization using p-toluenesulfonic acid in the presence of controlled water content (12–14% water relative to organic solvent), followed by cooling with seed crystals to induce crystallization.
  • Water removal by distillation or addition of polar solvents improves yield and purity.
  • Final isolation is achieved by filtration and drying.

This method is industrially relevant for its scalability and control over product purity.

Hydrolysis and Acidification Steps

Hydrolysis of ester intermediates to the corresponding acid is typically performed under acidic or basic conditions, followed by acidification to precipitate the free acid. The pH is carefully controlled (pH 2–5) to optimize crystallization and yield.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Claisen condensation 4-chloro-3-methylbenzaldehyde + ethyl acetoacetate + NaOEt 60–80 (reflux) Ethanol Base-catalyzed C–C bond formation
Hydrolysis and decarboxylation Acid or base hydrolysis 25–100 Water/ethanol mixtures Converts ester to acid
Isocyanate coupling Compound (V) + 4-chloro-3-trifluoromethylphenyl isocyanate 20–60 THF, ethyl acetate Controlled temperature, inert solvent
Acid-catalyzed crystallization p-Toluenesulfonic acid, water (12–14%) Ambient to 60 Organic solvent + water Seed crystals added for crystallization
Water removal and purification Distillation or polar solvent addition Ambient to 80 Various Enhances yield and purity

Research Findings and Optimization Insights

  • Water Content Control: Maintaining water content at 12–14% during acid-catalyzed crystallization is critical. Reducing water below 5% after reaction improves yield by promoting crystallization and reducing impurities.
  • Seed Crystals: The addition of seed crystals of the target compound during cooling significantly enhances crystallization efficiency and product purity.
  • Solvent Choice: Ethanol, tetrahydrofuran, isopropanol, and ethyl acetate are preferred solvents due to their inertness and ability to dissolve intermediates and products effectively.
  • Temperature Control: Reaction temperatures between 20 °C and 60 °C are optimal for isocyanate coupling steps to avoid side reactions and decomposition.
  • Base Selection: Sodium ethoxide is commonly used for Claisen condensation, while sodium hydroxide or potassium carbonate may be used for nucleophilic substitution or hydrolysis steps.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Claisen Condensation + Hydrolysis Simple, well-established, good yield Requires careful pH and temperature control High, widely used in lab and industry
Isocyanate Coupling + Acid Crystallization High purity, scalable, controlled crystallization Multi-step, requires careful solvent and water control Very high, suitable for large-scale production
Direct Substitution Reactions Potentially fewer steps May have lower selectivity Moderate, depends on precursor availability

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) are as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

  • Anticancer Activity : In vitro studies indicate that this compound possesses anticancer properties, particularly against breast (MCF-7) and colon (HT-29) cancer cell lines. The IC50 values are:
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HT-29 (Colon Cancer)12.3

The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals .

Agricultural Applications

This compound has potential as a precursor for the development of agrochemicals. Its derivatives have shown promising results in enhancing plant growth and resistance to pathogens .

Material Science

The compound's unique structure allows it to act as an intermediate in the synthesis of novel materials and polymers with specific properties, such as improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chlorophenyl moiety in enhancing activity against Gram-positive bacteria .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound in combination with conventional chemotherapeutics. The findings suggested that co-treatment significantly reduced cell viability more than either agent alone, indicating a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro group on the phenyl ring enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) logP Key Substituents Applications
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid* C₁₁H₁₁ClO₃ 226.66 ~2.3 4-Cl, 3-Me Intermediate in drug synthesis
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ 192.21 ~1.8 4-Me Antimicrobial agents
4-(4-Chlorophenyl)-4-oxobutanoic acid C₁₀H₉ClO₃ 212.63 ~2.0 4-Cl Intermediate for hydrazine derivatives
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid C₁₄H₁₆ClN₂O₃ 307.74 ~1.5 3-Cl, piperazine Cardiac sensitizers

*Estimated properties based on analogs.

Biological Activity

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a butanoic acid backbone with a ketone functional group and a chloro-substituted aromatic ring. The synthesis typically involves Friedel-Crafts acylation, where a chloro-substituted aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, followed by hydrolysis to yield the desired product.

Synthetic Route Overview:

  • Starting Materials: 4-chloro-3-methylphenol and butanoic acid derivatives.
  • Friedel-Crafts Acylation: Reaction with acyl chloride (e.g., butanoyl chloride) using aluminum chloride as a catalyst.
  • Hydrolysis: Conversion of the acylated product to the final acid form through acidic or basic hydrolysis.

Biological Activity

The biological activity of this compound has been studied primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on several derivatives showed that modifications in the phenyl group can enhance antibacterial efficacy. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to interact with specific molecular targets involved in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AntimicrobialEscherichia coliInhibition of protein synthesis
AnticancerHeLa cellsInduction of apoptosis via caspase activation
AnticancerMCF-7 cellsInhibition of cell cycle progression

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments assessed the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated a MIC range from 10 to 50 µg/mL, depending on the bacterial strain tested.
  • Cancer Cell Line Study : In research involving HeLa and MCF-7 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM for HeLa cells. The study attributed this effect to the compound's ability to activate apoptotic pathways.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, leading to oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid?

The compound is synthesized via Friedel-Crafts acylation using succinic anhydride and substituted benzene derivatives. For example, reacting dihydrofuran-2,5-dione (succinic anhydride) with 4-chloro-3-methylbenzene in the presence of AlCl₃ yields the product at 76% efficiency . Key steps include:

  • Electrophilic acylation : The anhydride reacts with the aromatic ring to form the ketone intermediate.
  • Acid workup : Hydrolysis of the intermediate generates the carboxylic acid.
    Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios (1.2 equiv AlCl₃) to minimize side products like polysubstituted derivatives .

Basic: How is the structure of this compound verified after synthesis?

¹H NMR spectroscopy is critical. Key spectral features include:

  • Aromatic protons : Doublets at δ 7.92 (J = 8.3 Hz, 2H) and δ 7.44 (J = 8.3 Hz, 2H) for the chloro-methylphenyl group.
  • Aliphatic chain : Triplet signals at δ 3.28 (t, J = 6.5 Hz, 2H) and δ 2.81 (t, J = 6.5 Hz, 2H) for the –CH₂– groups adjacent to the ketone and carboxylic acid .
    FT-IR confirms the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O–H stretch at ~2500–3000 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show COX-2 inhibition , but chloro-methyl derivatives may lack this activity due to steric or electronic differences . Methodological approaches include:

  • Comparative enzyme assays : Test inhibition against COX-1/COX-2 using recombinant enzymes.
  • Molecular docking : Simulate binding affinities to identify substituent effects on active-site interactions .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, AK Scientific) to identify trends in bioactivity .

Advanced: What strategies are used to design derivatives with enhanced pharmacokinetic properties?

  • Esterification : Replace the carboxylic acid with ethyl/methyl esters to improve membrane permeability (e.g., ethyl 4-chloro-3-oxobutanoate) .
  • Michael addition : Introduce thiol or amine groups via reactions with thioglycolic acid or amino alcohols to modify solubility and stability .
  • SAR studies : Systematically vary substituents (e.g., replacing –Cl with –OCH₃) and evaluate effects on logP, solubility, and metabolic stability .

Basic: What safety precautions are required when handling this compound?

  • GHS Classification : Likely irritant (skin/eyes) and hazardous if inhaled (based on analogs like 4-(4-bromophenyl)-4-oxobutanoic acid) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., ketone group as electrophile).
  • Molecular dynamics : Simulate interactions with biological targets (e.g., COX-2) using software like AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

Advanced: What analytical methods quantify this compound in complex mixtures?

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄, flow rate 1.0 mL/min .
  • LC-MS : Electrospray ionization (ESI-) in MRM mode for high sensitivity (e.g., m/z 225 → 181 for fragmentation) .
  • Validation : Ensure linearity (R² > 0.99), LOD (≤0.1 μg/mL), and recovery (90–110%) per ICH guidelines .

Basic: What are the compound’s stability profiles under varying conditions?

  • Thermal stability : Decomposes above 150°C; store below 25°C.
  • Photostability : Susceptible to UV-induced degradation; use amber glassware.
  • pH stability : Stable at pH 2–6; degrades in alkaline conditions via ketone hydrolysis .

Advanced: How do substituents (Cl, CH₃) influence electronic properties compared to analogs?

  • Hammett constants : The –Cl group (σₚ = 0.23) is electron-withdrawing, reducing electron density on the phenyl ring versus –CH₃ (σₚ = -0.17).
  • Impact on reactivity : Lower electron density increases susceptibility to nucleophilic aromatic substitution but may reduce Friedel-Crafts reactivity .
  • Bioactivity : Chloro groups enhance lipophilicity (logP ~2.5) compared to methoxy derivatives (logP ~1.8), affecting membrane permeability .

Advanced: What degradation products form under oxidative stress?

  • Primary pathway : Oxidation of the ketone to a carboxylic acid derivative (e.g., 4-(4-chloro-3-methylphenyl)butanedioic acid).
  • Secondary pathway : Demethylation of the –CH₃ group under UV light, forming 4-(4-chlorophenyl)-4-oxobutanoic acid .
  • Detection : Use LC-MS/MS to identify degradation markers (e.g., m/z 241 → 197) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
Reactant of Route 2
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4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

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